molecular formula C25H20ClN3O2 B2444202 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866727-93-7

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2444202
CAS No.: 866727-93-7
M. Wt: 429.9
InChI Key: YHNIEIATCKQJRR-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its complex structure, which includes a pyrazole ring fused to a quinoline ring system, with various substituents such as a chlorobenzyl group, dimethoxy groups, and a phenyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzylamine with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with phenylhydrazine to form the pyrazole ring. The final step involves the cyclization of the pyrazole intermediate with a suitable quinoline precursor under acidic conditions to form the desired pyrazoloquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as Lewis acids, and optimizing the temperature and reaction time. Solvent selection is also crucial, with common solvents including tetrahydrofuran and dichloromethane .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield alcohol or amine derivatives.

Scientific Research Applications

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 4-chloroquinoline and 8-methoxyquinoline share structural similarities with 5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole are structurally related to the pyrazole moiety of the compound.

Uniqueness

The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-8-10-18(26)11-9-16)15-20-24(27-28-25(19)20)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNIEIATCKQJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)Cl)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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